molecular formula C17H16N2O6 B13405357 (E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid

(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid

Cat. No.: B13405357
M. Wt: 344.32 g/mol
InChI Key: COGJAUGNWCEHSK-AATRIKPKSA-N
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Description

(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes an isoindole ring, a dioxo group, and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Ring: This step involves the cyclization of a suitable precursor to form the isoindole ring structure.

    Introduction of the Dioxo Group: The dioxo group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the isoindole ring with an oxolan-2-ylmethyl halide under basic conditions.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with a suitable dicarboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxo group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoindole ring or the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles under appropriate conditions (e.g., basic or acidic medium).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Modifying Cellular Processes: Affecting processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid:

    Phthalimide Derivatives: Compounds with similar isoindole ring structures but different substituents.

    Oxolan-2-ylmethyl Substituted Compounds: Compounds with similar oxolan-2-ylmethyl groups but different core structures.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H16N2O6/c20-14(5-6-15(21)22)18-10-3-4-12-13(8-10)17(24)19(16(12)23)9-11-2-1-7-25-11/h3-6,8,11H,1-2,7,9H2,(H,18,20)(H,21,22)/b6-5+

InChI Key

COGJAUGNWCEHSK-AATRIKPKSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C=CC(=O)O

Origin of Product

United States

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